- A novel synthesis of spironolactone. An application of the hydroformylation reactionJournal of Organic Chemistry, 1989, 54(21), 5180-2,
Cas no 976-70-5 (6,7-Dihydrocanrenone)

6,7-Dihydrocanrenone structure
Nombre del producto:6,7-Dihydrocanrenone
6,7-Dihydrocanrenone Propiedades químicas y físicas
Nombre e identificación
-
- 3-oxopregn-4-ene-21,17alpha-carbolactone
- 10,13-Dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3'H-spi ro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione
- 17&beta
- 17β
- 6,7-Dihydrocanrenone
- 20-spirox-4-ene-3,20-dione
- 3-(3-oxo-17-beta-hydroxy-4-androsten-17-alpha-yl)propionic acid gamma-lactone
- spirolactone
- 3-(3-Oxo-17beta-hydroxyandrost-4-en-17alpha-yl)propiolactone
- 3'-(3-Oxo-17beta-hydroxyandrost-4-en-17alpha-yl)-propionic acid lactone
- SC 5233
- 17α-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone (6CI, 7CI, 8CI)
- 17β-Hydroxy-3-oxopregn-4-en-21-carboxylic acid γ-lactone
- 3-(3-Oxo-17β-hydroxy-4-androsten-17-yl)propionic acid γ-lactone
- 3-(3-Oxo-17β-hydroxyandrost-4-en-17α-yl)propiolactone
- 3′-(3-Oxo-17β-hydroxyandrost-4-en-17α-yl)-propionic acid lactone
- omega-(3-Oxo-17-beta-hydroxy-4-androsten-17-alpha-yl) propionic acid lactone
- 4-17-00-06330 (Beilstein Handbook Reference)
- BBL033693
- (1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione
- EC 213-552-4
- 3'-(3-OXO-17.BETA.-HYDROXYANDROST-4-EN-17.ALPHA.-YL)-PROPIONIC ACID LACTONE
- EINECS 213-552-4
- DTXSID10875403
- NCGC00246184-03
- 17.alpha.-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, .gamma.-lactone
- AB00829008-05
- 3-(3-OXO-17.BETA.-HYDROXYANDROST-4-EN-17.ALPHA.-YL)PROPIOLACTONE
- 976-70-5
- HMS2878M21
- SMR000539898
- UNII-3N8TCN29OP
- 3-(3-OXO-17.BETA.-HYDROXY-4-ANDROSTEN-17-YL)PROPIONIC ACID .GAMMA.-LACTONE
- 3N8TCN29OP
- NCGC00246184-01
- (8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
- CHEMBL400534
- STK801875
- (2R)-3,4-Dihydro-5H-spiro(androst-4-ene-17,2-furan)-3,5-dione
- (1R,3AS,3BR,9AR,9BS,11AS)-9A,11A-DIMETHYL-3,3A,3B,4,5,8,9,9B,10,11-DECAHYDRO-2H-SPIRO[CYCLOPENTA[A]PHENANTHRENE-1,2'-OXOLANE]-5',7-DIONE
- Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone, (17a)-
- SC-5233
- Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, .gamma.-lactone, (17.alpha.)-
- spriolactone
- 17-alpha-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone
- 17.BETA.-HYDROXY-3-OXOPREGN-4-EN-21-CARBOXYLIC ACID .GAMMA.-LACTONE
- BRN 0043765
- MLS001164723
- (8R,9S,10R,13S,14S,17R)-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione
- SPIRONOLACTONE IMPURITY C [EP IMPURITY]
- (2'R)-3',4'-DIHYDRO-5'H-SPIRO(ANDROST-4-ENE-17,2'-FURAN)-3,5'-DIONE
- VS-12223
- AKOS005622474
- NS00008961
- SCHEMBL18218188
-
- Renchi: 1S/C22H30O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1
- Clave inchi: UWBICEKKOYXZRG-WNHSNXHDSA-N
- Sonrisas: C[C@]12CC[C@@H]3[C@]4(CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]12CCC(=O)O1)C
Atributos calculados
- Calidad precisa: 342.21949481g/mol
- Masa isotópica única: 342.21949481g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 25
- Cuenta de enlace giratorio: 0
- Complejidad: 679
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 6
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3
- Superficie del Polo topológico: 43.4Ų
Propiedades experimentales
- Denso: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 165 ºC
- Punto de ebullición: 522.8±50.0 °C at 760 mmHg
- Punto de inflamación: 228.9±30.2 °C
- Disolución: Slightly soluble (9.9e-3 g/l) (25 º C),
- Presión de vapor: 0.0±1.4 mmHg at 25°C
6,7-Dihydrocanrenone Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at recommended temperature
6,7-Dihydrocanrenone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1619039-30MG |
976-70-5 | 30MG |
¥21175.73 | 2023-01-05 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1619039-30MG |
Spironolactone Related Compound C |
976-70-5 | 30mg |
¥13902.14 | 2024-12-26 | ||
A2B Chem LLC | AW54629-10mg |
Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone, (17a)- |
976-70-5 | 10mg |
$333.00 | 2024-07-18 | ||
Key Organics Ltd | VS-12223-0.5g |
(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione |
976-70-5 | >90% | 0.5g |
£474.00 | 2025-02-08 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR3135-50MG |
976-70-5 | ¥6274.38 | 2023-01-14 | ||||
A2B Chem LLC | AW54629-100mg |
Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone, (17a)- |
976-70-5 | 100mg |
$1719.00 | 2024-07-18 | ||
Key Organics Ltd | VS-12223-1g |
(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione |
976-70-5 | >90% | 1g |
£763.00 | 2025-02-08 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR3135-50MG |
Spironolactone Related Compound C |
976-70-5 | 50mg |
¥5944.08 | 2024-12-26 | ||
TRC | D448720-100mg |
6,7-Dihydrocanrenone |
976-70-5 | 100mg |
$ 1669.00 | 2023-09-07 | ||
TRC | D448720-10mg |
6,7-Dihydrocanrenone |
976-70-5 | 10mg |
$ 221.00 | 2023-09-07 |
6,7-Dihydrocanrenone Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Referencia
Synthetic Routes 2
Synthetic Routes 3
Condiciones de reacción
Referencia
- Silicon in synthesis: use of the highly nucleophilic trimethylsilylallyl anion for the synthesis of steroidal 17-spiro-γ-lactonesTetrahedron Letters, 1980, 21(1), 11-14,
Synthetic Routes 4
Condiciones de reacción
Referencia
- 17α-(2-Carboxyethyl)-17β-hydroxy-4-androsten-3-one lactone, Romania, , ,
Synthetic Routes 5
Condiciones de reacción
Referencia
- An improved aldactone synthesisGlasnik Hemijskog Drustva Beograd, 1979, 44(3), 159-65,
Synthetic Routes 6
Condiciones de reacción
Referencia
- 17β-Hydroxy-3-oxo-17α-pregn-4-ene-21-carboxylic acid γ-lactone, Netherlands, , ,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; 1 h, 25 °C
Referencia
- The Baeyer-Villiger oxidation of ketones and aldehydesOrganic Reactions (Hoboken, 1993, (1993),,
Synthetic Routes 8
Condiciones de reacción
Referencia
- 3-(3-Oxo-4-unsaturated steroid-17α-yl)propionic acid lactones, Federal Republic of Germany, , ,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Tempo , Sodium hypochlorite , Hydrogen bromide Catalysts: Tetrabutylammonium chloride Solvents: Dichloromethane , Water ; 6 h, 10 - 15 °C
Referencia
- Method for synthesis of spironolactone intermediate Canrenone, China, , ,
Synthetic Routes 10
Condiciones de reacción
Referencia
- 3-(17β-Hydroxy-3-oxoandrost-4-en-17α-yl)propiolactone, Japan, , ,
Synthetic Routes 11
Condiciones de reacción
Referencia
- 3-(17β-Hydroxyandrost-4-en-3-on-17α-yl)propiolactone, Japan, , ,
Synthetic Routes 12
Condiciones de reacción
Referencia
- Steroidal Spiro-γ-lactones That Inhibit 17β-Hydroxysteroid Dehydrogenase Activity in Human Placental MicrosomesJournal of Medicinal Chemistry, 1995, 38(22), 4518-28,
Synthetic Routes 13
Synthetic Routes 14
Condiciones de reacción
Referencia
- Antiandrogenic activity of some steroid spirolactonesKhimiko-Farmatsevticheskii Zhurnal, 1990, 24(12), 29-31,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Tempo , Sodium hypochlorite , Potassium bromide Catalysts: Tetrabutylammonium chloride Solvents: Dichloromethane , Water ; 6 h, 10 - 15 °C
Referencia
- Method for synthesis of testosterone lactone as Spironolactone intermediate, China, , ,
Synthetic Routes 16
Condiciones de reacción
1.1 Solvents: Dimethyl sulfoxide , Water ; rt → 150 °C; 3 h, 150 °C
1.2 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water
Referencia
- Method for synthesizing steroid compound, canrenone and spirolactone, China, , ,
Synthetic Routes 17
Synthetic Routes 18
Condiciones de reacción
Referencia
- Lactonization at the 17β-position of steroidsSynthesis, 1980, (4), 289-91,
Synthetic Routes 19
Condiciones de reacción
Referencia
- Silicon in synthesis. 10. The (trimethylsilyl)allyl anion: a β-acyl anion equivalent for the conversion of aldehydes and ketones into γ-lactonesJournal of the American Chemical Society, 1980, 102(4), 5004-11,
6,7-Dihydrocanrenone Raw materials
- 17beta-Hydroxy-17-(3-hydroxypropyl)androst-4-ene-4-one
- 3β,17α-dihydroxypregn-5-ene-21-carboxylic acid γ-lactone
- Spironolactone Impurity 20
- Spiro[androst-4-ene-17,1'-cyclobutane]-2',3-dione, (17β)-
6,7-Dihydrocanrenone Preparation Products
6,7-Dihydrocanrenone Literatura relevante
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Esteroides y derivados de esteroides Espironolactonas y derivados
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Esteroides y derivados de esteroides Esteroídes láctonas Espironolactonas y derivados
976-70-5 (6,7-Dihydrocanrenone) Productos relacionados
- 302-23-8(Progesterone Acetate)
- 360-70-3(Nandrolone decanoate)
- 434-05-9(Metenolone acetate)
- 1045-69-8(Testosterone acetate)
- 1449-61-2(Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)-)
- 976-71-6(Canrenone)
- 303-42-4(Metenolone enanthate)
- 57-85-2(Testosterone propionate)
- 71-58-9(Medroxyprogesterone acetate)
- 13832-70-7(Stearyl glycyrrhetinate)
Proveedores recomendados
Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Shandong Feiyang Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Wuhan Comings Biotechnology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
